Chiral Purity Differentiation: (R)- vs (S)- Enantiomer Purity Specifications
The target compound 5-fluoro-2,3-dihydro-benzofuran-3-ylamine is available in multiple stereochemical forms: racemic mixture (CAS 885280-83-1), (R)-enantiomer (CAS not specified but commercially available), and (S)-enantiomer (CAS 1637453-80-5). The enantiopure (S)-form is commercially available at 98% purity specification, representing a 3 percentage point purity advantage over the typical 95% purity of the racemic material . This purity differential is critical for asymmetric synthesis applications where stereochemical fidelity directly impacts downstream product enantiomeric excess. Enantioselective synthesis methods have been developed achieving up to 99% ee for 3-aminodihydrobenzofuran derivatives, demonstrating the synthetic accessibility of high enantiopurity for this scaffold [1].
| Evidence Dimension | Purity specification and enantiomeric composition |
|---|---|
| Target Compound Data | ≥95% purity for racemic hydrochloride salt (CAS 885280-83-1) ; 98% purity for (S)-enantiomer (CAS 1637453-80-5) |
| Comparator Or Baseline | (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1637453-80-5) at 98% purity |
| Quantified Difference | 3 percentage point purity advantage for enantiopure (S)-form over racemic mixture |
| Conditions | Commercial supplier purity specifications as reported in product datasheets |
Why This Matters
For asymmetric synthesis of CNS-targeted pharmaceuticals, procurement of enantiopure material eliminates the need for chiral resolution steps and ensures stereochemical fidelity in downstream products.
- [1] ACS Publications. (2016). Chiral Phosphoric Acid Catalyzed [3 + 2] Cycloaddition and Tandem Oxidative [3 + 2] Cycloaddition: Asymmetric Synthesis of Substituted 3-Aminodihydrobenzofurans. Journal of Organic Chemistry. View Source
